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molecular formula C24H50O B1582836 Dodecyl ether CAS No. 4542-57-8

Dodecyl ether

Cat. No. B1582836
M. Wt: 354.7 g/mol
InChI Key: CMCBDXRRFKYBDG-UHFFFAOYSA-N
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Patent
US07550522B2

Procedure details

3,3′-Diallyl 4,4′-dihydroxybiphenyl was prepared by the Claisen rearrangement of the diallyl ether of 4,4′-bisphenol and was converted into its didodecyl ether in the same manner as for Compound 9 of Example 1 (66% yield). The dodecyl ether was a white crystalline solid, melting point 116-118° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]=[CH2:7])C=C.[CH:8]1[C:13]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)=[CH:12][CH:11]=[C:10](O)[CH:9]=1.[CH2:22](OCCCCCCCCCCCC)[CH2:23][CH2:24]CCCCCCCCC>>[CH2:24]([C:18]1[CH:19]=[C:14]([C:13]2[CH:7]=[CH:6][C:5]([OH:4])=[C:11]([CH2:10][CH:9]=[CH2:8])[CH:12]=2)[CH:15]=[CH:16][C:17]=1[OH:20])[CH:23]=[CH2:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=C(C=CC1O)C1=CC(=C(C=C1)O)CC=C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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